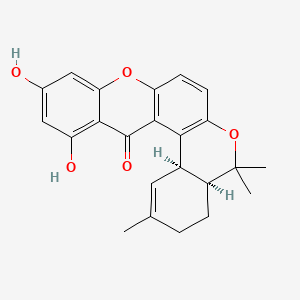
(2)Benzopyrano(4,3-a)xanthen-14(4H)-one, 3,4a,5,14c-tetrahydro-11,13-dihydroxy-2,5,5-trimethyl-, cis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2)Benzopyrano(4,3-a)xanthen-14(4H)-one, 3,4a,5,14c-tetrahydro-11,13-dihydroxy-2,5,5-trimethyl-, cis- is a naturally occurring xanthone derivative isolated from the root bark of Calophyllum moonii, an endemic species of Sri Lanka. This compound has garnered attention due to its significant antibacterial activity, particularly against vancomycin-resistant Enterococci and vancomycin-sensitive Enterococci .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (2)Benzopyrano(4,3-a)xanthen-14(4H)-one, 3,4a,5,14c-tetrahydro-11,13-dihydroxy-2,5,5-trimethyl-, cis- can be synthesized through a reaction involving o-halogenated alkynone and a 1,3-dicarbonyl compound in the presence of an inorganic base. The reaction is carried out at room temperature and air, followed by heating to 100°C for 2-8 hours. The product is then separated and purified .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: (2)Benzopyrano(4,3-a)xanthen-14(4H)-one, 3,4a,5,14c-tetrahydro-11,13-dihydroxy-2,5,5-trimethyl-, cis- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Catalysts such as palladium on carbon are often used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives of calozeyloxanthone, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
(2)Benzopyrano(4,3-a)xanthen-14(4H)-one, 3,4a,5,14c-tetrahydro-11,13-dihydroxy-2,5,5-trimethyl-, cis- has several scientific research applications, including:
Chemistry: It serves as a model compound for studying the chemical behavior of xanthones and their derivatives.
Biology: Its antibacterial properties make it a valuable compound for studying bacterial resistance mechanisms and developing new antibiotics.
Wirkmechanismus
(2)Benzopyrano(4,3-a)xanthen-14(4H)-one, 3,4a,5,14c-tetrahydro-11,13-dihydroxy-2,5,5-trimethyl-, cis- exerts its antibacterial effects by targeting bacterial cell walls and disrupting their integrity. This leads to cell lysis and death. The compound also exhibits synergistic effects when used in combination with other antibiotics, enhancing their efficacy against resistant bacterial strains .
Vergleich Mit ähnlichen Verbindungen
Alpha-mangostin: Another xanthone derivative with significant antibacterial activity.
Tovophyllin-B: Known for its activity against mycobacterial strains.
Artoindonesianin-C: Exhibits antimicrobial properties similar to calozeyloxanthone.
Uniqueness: (2)Benzopyrano(4,3-a)xanthen-14(4H)-one, 3,4a,5,14c-tetrahydro-11,13-dihydroxy-2,5,5-trimethyl-, cis- stands out due to its potent activity against vancomycin-resistant Enterococci and its ability to synergize with other antibiotics. This makes it a promising candidate for addressing antibiotic resistance, a growing concern in modern medicine .
Eigenschaften
CAS-Nummer |
78859-48-0 |
|---|---|
Molekularformel |
C23H22O5 |
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
(4aS,14cR)-11,13-dihydroxy-2,5,5-trimethyl-3,4,4a,14c-tetrahydroisochromeno[4,3-a]xanthen-14-one |
InChI |
InChI=1S/C23H22O5/c1-11-4-5-14-13(8-11)19-17(28-23(14,2)3)7-6-16-21(19)22(26)20-15(25)9-12(24)10-18(20)27-16/h6-10,13-14,24-25H,4-5H2,1-3H3/t13-,14+/m1/s1 |
InChI-Schlüssel |
RBXROYGIOKBJIU-KGLIPLIRSA-N |
SMILES |
CC1=CC2C(CC1)C(OC3=C2C4=C(C=C3)OC5=CC(=CC(=C5C4=O)O)O)(C)C |
Isomerische SMILES |
CC1=C[C@@H]2[C@H](CC1)C(OC3=C2C4=C(C=C3)OC5=CC(=CC(=C5C4=O)O)O)(C)C |
Kanonische SMILES |
CC1=CC2C(CC1)C(OC3=C2C4=C(C=C3)OC5=CC(=CC(=C5C4=O)O)O)(C)C |
Key on ui other cas no. |
78859-48-0 |
Synonyme |
calozeyloxanthone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


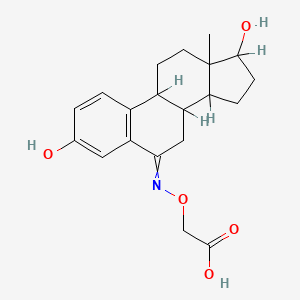
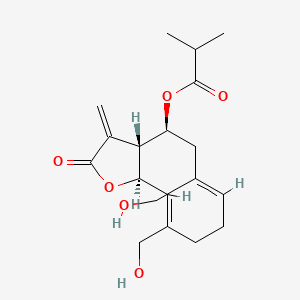
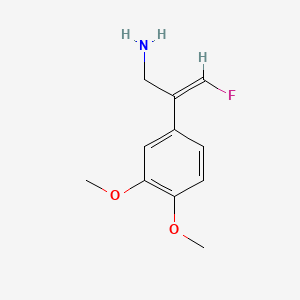
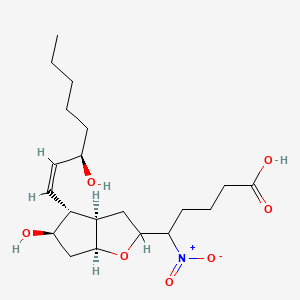
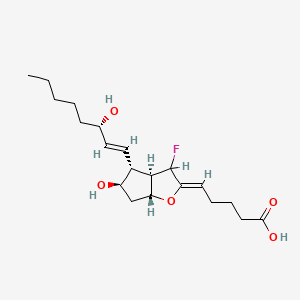
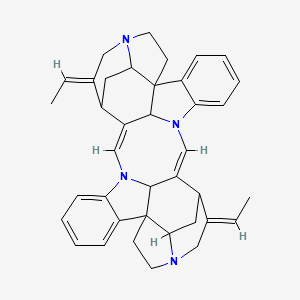
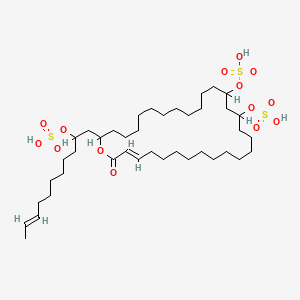
![(2R)-2-naphthalen-1-yl-1-[(E)-3-phenylprop-2-enyl]piperidine](/img/structure/B1234725.png)
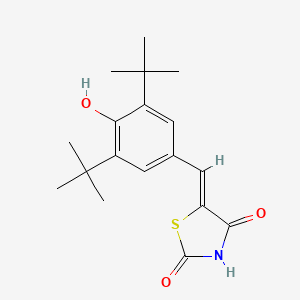
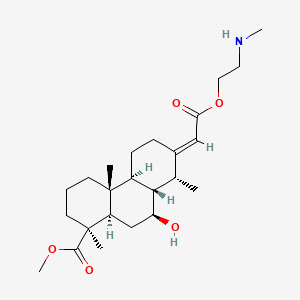
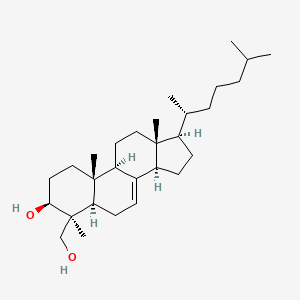
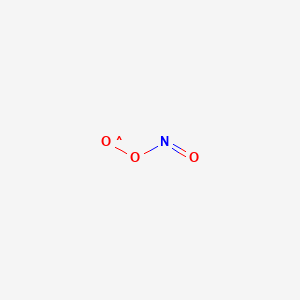
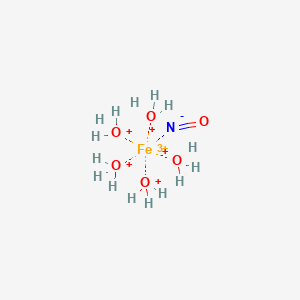
![Picrasa-3,16-dione, 11,20-epoxy-1,11,12-trihydroxy-15-[(4-methyl-1-oxo-3-nonenyl)oxy]-, [1beta,11beta,12alpha,15.beta(E)]-](/img/structure/B1234735.png)
